REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].[H-].[Na+].[CH3:12][O:13][C:14](=[O:17])[CH2:15]Br>CN(C)C=O.[Cl-].[NH4+]>[CH3:12][O:13][C:14](=[O:17])[CH2:15][O:9][C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([NH2:1])[CH:3]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1F)O
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
COC(CBr)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was warmed to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure and purification of the residue by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with a mixture of toluene, dichloromethane and ethyl acetate (2:1:0 to 0:1:0 to 0:20:1 by volume)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |